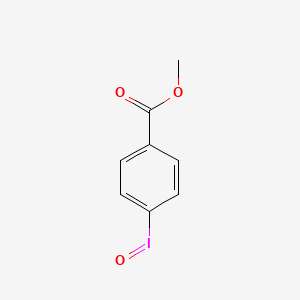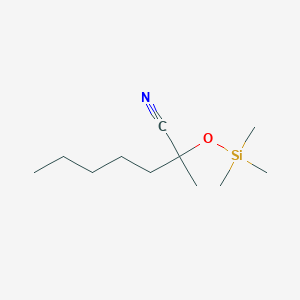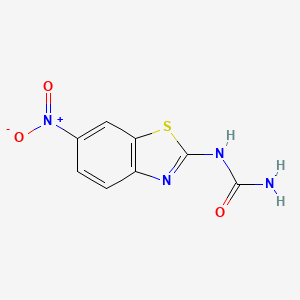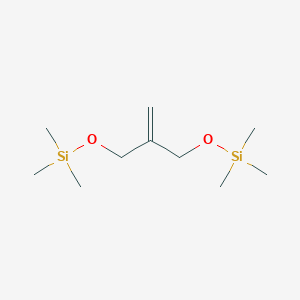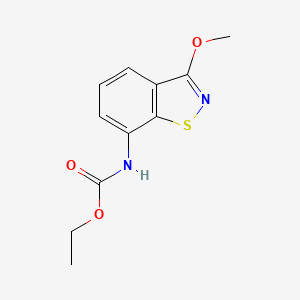![molecular formula C20H22O2 B14324248 1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene CAS No. 111735-72-9](/img/structure/B14324248.png)
1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene is a complex organic compound characterized by its unique cyclopropene structure
Métodos De Preparación
The synthesis of 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene typically involves multiple steps, including the formation of the cyclopropene ring and the subsequent attachment of ethoxy and propan-2-yl groups. Common synthetic routes include:
Cyclopropanation Reactions: Utilizing reagents such as diazo compounds and transition metal catalysts to form the cyclopropene ring.
Etherification: Introducing ethoxy and propan-2-yl groups through nucleophilic substitution reactions under controlled conditions.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, altering the compound’s properties and reactivity.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield.
Aplicaciones Científicas De Investigación
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules, modulating their activity and function.
Comparación Con Compuestos Similares
1,1’-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene can be compared to other cyclopropene derivatives and ether-containing compounds:
Cyclopropane Derivatives: Compounds like cyclopropane and cyclopropene share the strained ring structure, but differ in their reactivity and applications.
Ethers: Compounds such as 1-Propanol, 3-ethoxy- and 2-Propanol, 1-methoxy- have similar ether linkages but lack the cyclopropene ring, resulting in different chemical and biological properties.
Propiedades
Número CAS |
111735-72-9 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(3-ethoxy-2-phenyl-3-propan-2-yloxycyclopropen-1-yl)benzene |
InChI |
InChI=1S/C20H22O2/c1-4-21-20(22-15(2)3)18(16-11-7-5-8-12-16)19(20)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
Clave InChI |
YRPWWUJNUJUEOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






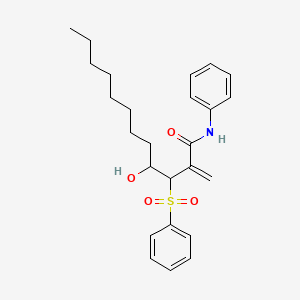
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
